2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine
Description
Properties
CAS No. |
1018647-34-1 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-phenyl-2-pyrrol-1-ylethanamine |
InChI |
InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10,13H2 |
InChI Key |
SSQNETZEYAKUES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CN)N2C=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N2C=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine, as dual-targeting inhibitors against multidrug-resistant cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which are crucial in cancer progression . The ability to inhibit these pathways suggests that this compound could be developed into a therapeutic agent for treating resistant forms of cancer.
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Pyrrole derivatives have been associated with analgesic properties, particularly in the context of neuropathic pain management. Their interaction with nociceptin/orphanin FQ receptors indicates a promising avenue for developing new analgesics .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reactions with formylbenzoic acids or acetylbenzoic acids via N-acyliminium cation aromatic cyclizations . This synthetic pathway is significant for producing complex molecules that may exhibit biological activity.
Materials Science
Polymer Chemistry
In materials science, the incorporation of pyrrole derivatives into polymers has been explored for their conductive properties. The ability to modify electrical conductivity through chemical doping makes these compounds valuable in developing advanced materials for electronics and sensors .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₂H₁₃N₂ (inferred from analogs).
- Functional Groups: Aromatic phenyl, non-basic pyrrole, and primary amine.
- Synthetic Routes : Likely involves nucleophilic substitution or reductive amination, analogous to methods for 2-(3,4-dimethoxyphenyl)ethan-1-amine derivatives .
Comparison with Structural Analogs
Variation in Nitrogen-Containing Rings
The nitrogen-containing ring significantly influences physicochemical and biological properties.
Key Insights :
Substituent Effects on the Ethanamine Backbone
Substituents alter lipophilicity, steric effects, and metabolic stability.
Key Insights :
Physicochemical and Analytical Data
Collision cross-section (CCS) and spectral data provide insights into molecular shape and detection.
Key Insights :
Key Insights :
- Cathinone analogs with pyrrolidinone substituents exhibit stimulant effects via monoamine transporter interactions .
- Imidazole derivatives may have dual roles in metabolism and signaling .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine typically involves the nucleophilic substitution or condensation of pyrrole derivatives with phenyl-substituted intermediates bearing reactive functional groups such as aldehydes or halides. The key steps include:
- Formation of pyrrole-substituted intermediates
- Condensation or substitution reactions with phenyl-containing precursors
- Functional group transformations to introduce the ethan-1-amine moiety
Preparation via Condensation of Pyrrole-Containing Amines with Aldehydes
A notable method involves the condensation of 2-(1H-pyrrol-1-yl)aniline with aldehyde derivatives under acidic conditions to form the target compound or its analogues:
Procedure: A solution of 2-(1H-pyrrol-1-yl)aniline and a phenyl-substituted aldehyde is prepared in ethanol, with a catalytic amount of acetic acid added to promote condensation. The mixture is stirred at room temperature or heated mildly to facilitate the reaction.
Outcome: This method yields the corresponding Schiff base intermediate, which can be further reduced or transformed to the amine.
Example: According to a 2022 study, condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes in ethanol with acetic acid afforded derivatives structurally related to this compound.
Substitution Reactions Using Halogenated Phenyl Precursors
Another approach involves the nucleophilic substitution of halogenated phenyl ethanamine derivatives with pyrrole nucleophiles:
Method: Halogenated phenyl ethanamine intermediates (e.g., chlorides or bromides) are reacted with pyrrole or pyrrole-containing amines under basic or neutral conditions to substitute the halogen with the pyrrole moiety.
Conditions: Typical solvents include ethanol or dimethylformamide, with temperature ranging from room temperature to reflux depending on reactivity.
Example: Chlorination of key intermediates followed by amine substitution and condensation with 2-(1H-pyrrol-1-yl)aniline has been reported to yield related pyrrole-amine compounds.
Use of Protecting Groups and Subsequent Deprotection
In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are employed to mask amine functionalities during intermediate steps:
Process: The amine group is protected to prevent side reactions during substitution or condensation. After the desired transformations, acidic conditions are applied to remove the Boc group, revealing the free amine.
Example: Treatment of 2-fluoronicotinaldehyde with N-Boc-ethanolamine followed by coupling with 2-(1H-pyrrol-1-yl)aniline and acidic Boc deprotection yields the target amine derivative.
Catalytic Hydrogenation and Reduction Steps
Reduction of intermediates such as nitro or imine groups is often necessary to achieve the final amine structure:
Hydrogenation: Using Pd/C catalysts under hydrogen atmosphere reduces nitro groups to amines.
Hydride Reductions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce imines or carbonyl intermediates to amines.
Example: Hydrogenation of nitro intermediates followed by condensation with pyrrole derivatives has been documented.
Representative Data Table of Preparation Conditions
Additional Notes on Synthetic Variations
- The choice of solvent and temperature significantly affects yields and purity.
- Acid catalysis (e.g., acetic acid) is critical for condensation efficiency.
- Protecting groups facilitate multi-step syntheses by preventing side reactions.
- Catalytic hydrogenation is a clean method for reduction without over-reduction.
- Alternative synthetic pathways may involve direct alkylation of pyrrole nitrogen with phenyl-substituted alkyl halides.
Summary of Research Findings
- The synthesis of this compound and analogues has been successfully achieved via condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes under acidic ethanol conditions.
- Halogenated phenyl ethanamine intermediates serve as versatile substrates for nucleophilic substitution with pyrrole derivatives, enabling structural diversity.
- Use of protecting groups and catalytic hydrogenation enhances the synthetic flexibility and purity of the final amine products.
- These methods have been applied to generate libraries of pyrrole-containing amines for pharmacological evaluation, demonstrating the robustness of the synthetic approaches.
This detailed overview consolidates multiple synthetic strategies and experimental conditions for the preparation of this compound, providing a comprehensive resource for researchers aiming to synthesize this compound or related analogues.
Q & A
Q. What are the primary synthetic strategies for 2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-amine?
The compound can be synthesized via palladium-catalyzed acylation of pyrrole derivatives or hydroamination reactions. For example, Pd(OAc)₂ with TBHP as an oxidant in toluene facilitates the acylation of pyrrole-containing intermediates, yielding structurally related amines after purification via column chromatography (e.g., n-pentane:EtOAc gradients) . Hydroamination protocols using benzyl-protected amines under controlled reaction times (16–24 h) are also effective .
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the amine’s electronic environment and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level structural details, though twinned or high-resolution data may require iterative parameter adjustments .
Q. How is the purity of this compound assessed post-synthesis?
Thin-layer chromatography (TLC) with KMnO₄ staining monitors reaction progress. Final purity is confirmed via HPLC with UV detection or GC-MS for volatile derivatives. Column chromatography (silica gel, n-pentane:EtOAc) remains standard for isolating isomers or byproducts .
Q. What are the key challenges in synthesizing this amine?
Competing isomer formation (e.g., inseparable mixtures with 61:39 ratios) and regioselectivity in pyrrole functionalization are common. Optimizing reaction temperature (60–120°C) and catalyst loading (e.g., Pd(OAc)₂) minimizes side products .
Advanced Research Questions
Q. How can reaction yields be improved while maintaining stereochemical integrity?
Employ chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydroamination). Computational modeling (DFT) predicts transition states to guide catalyst design. Iterative screening of solvents (e.g., toluene vs. DMF) and additives (e.g., pivalic acid) enhances enantiomeric excess .
Q. What contradictions arise in spectral data interpretation, and how are they resolved?
Overlapping NMR signals (e.g., aromatic protons near δ 7.0 ppm) or ambiguous NOE correlations require advanced techniques like 2D-COSY or HSQC. Conflicting X-ray data (e.g., twinning) are addressed using SHELXD for phase refinement and Olex2 for visualization .
Q. How does the pyrrole moiety influence the compound’s biological activity?
The pyrrole ring enhances π-π stacking with biomolecular targets (e.g., enzyme active sites). In vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (AutoDock Vina) reveal structure-activity relationships. Contrasting results between computational predictions and experimental IC₅₀ values necessitate iterative model recalibration .
Q. What strategies mitigate toxicity during biological testing?
Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) reduce nonspecific binding. Acute toxicity is assessed via zebrafish embryo assays or murine models, with LC₅₀/EC₅₀ comparisons guiding lead optimization .
Q. How are computational methods integrated into experimental design?
Molecular dynamics simulations (AMBER, GROMACS) predict solvation effects and conformational stability. Machine learning (e.g., Random Forest models) prioritizes synthetic routes based on historical yield data and reagent costs .
Q. What are the best practices for resolving crystallographic disorder in this compound?
Use SHELXL’s PART instruction to model disordered regions, and refine occupancy factors. High-flux synchrotron data (λ = 0.7–1.0 Å) improve resolution. For severe twinning, twin-law matrices (e.g., BASF parameter in SHELXL) are applied iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
